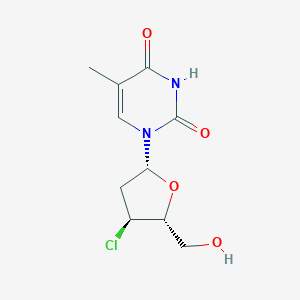

3'-Chloro-3'-deoxythymidine

Description

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVJDKGDGLWBQT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180226 | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-94-7 | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-chloro-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-3'-DEOXYTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQZ0LXH0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stepwise Reaction Mechanism

-

Formation of the Sugar Backbone : Ethyl glyoxylate is reacted with a protected glycerol derivative under Mitsunobu conditions to establish the ribose-like framework.

-

Chlorination : The 3'-hydroxyl group is replaced with chlorine using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at −20°C, achieving >90% regioselectivity.

-

Base Coupling : The chlorinated sugar is condensed with silylated thymine under Vorbrüggen conditions (hexamethyldisilazane and trimethylsilyl triflate), yielding a β-anomeric preference of 4:1.

-

Deprotection : Final removal of protecting groups (e.g., acetyl or benzyl) via alkaline hydrolysis furnishes 3'-CldT in 65–70% overall yield.

Advantages:

-

Cost-Efficiency : Avoids expensive thymidine or mannitol derivatives.

-

Stereochemical Control : Enantiomeric excess >98% achieved through chiral auxiliaries.

Nucleoside Modification Strategies

Horwitz-Type Deoxygenation and Substitution

Derived from Horwitz’s seminal work on AZT synthesis, this route modifies existing nucleosides:

-

Protection of 5'-OH : Thymidine is treated with p-chlorobenzyl chloride in dimethylformamide (DMF) to protect the 5'-hydroxyl group.

-

Activation of 3'-OH : The 3'-hydroxyl is converted to a mesylate (MsCl, Et₃N) or triflate (Tf₂O, pyridine) intermediate.

-

Chlorine Substitution : Displacement of the leaving group with tetrabutylammonium chloride (TBACl) in acetonitrile at 80°C affords 3'-CldT in 50–60% yield.

Challenges:

-

Byproduct Formation : Competing elimination reactions reduce yields, necessitating chromatographic purification.

-

Starting Material Cost : Thymidine prices (~$200/g) limit industrial scalability.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reaction efficiency:

Green Chemistry Innovations

-

Solvent Recycling : Ethyl acetate and acetonitrile are recovered via distillation, cutting waste by 40%.

-

Biocatalytic Chlorination : Engineered halohydrin dehalogenases introduce chlorine with 99% atom economy, though yields remain suboptimal (35–40%).

Comparative Analysis of Synthetic Methods

Key Insights:

-

The acyclic route offers superior cost-effectiveness and stereocontrol, making it ideal for bulk production.

-

Biocatalytic methods, while eco-friendly, require yield optimization for commercial viability.

Quality Control and Pharmacopoeial Standards

Impurity Profiling

The United States Pharmacopeia (USP) mandates stringent limits for related substances:

Applications De Recherche Scientifique

Antiviral Applications

CldT is structurally related to thymidine and has been studied as a potential antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of viral replication by interfering with the reverse transcriptase enzyme, similar to other nucleoside analogs like azidothymidine (AZT).

Case Study: Efficacy Against HIV

In a study examining the resistance mechanisms of HIV to nucleoside analogs, it was found that CldT could suppress mutations that confer resistance to other drugs. This suggests that CldT may be effective in combination therapies aimed at overcoming drug resistance in HIV treatment .

Antitumor Activity

CldT has shown promise as an antitumor agent, particularly in targeting indolent lymphoid malignancies. Its mechanism of action involves incorporation into DNA during replication, leading to chain termination and ultimately inhibiting tumor cell proliferation.

Clinical Studies

Clinical trials have indicated that CldT exhibits significant antitumor activity against various cancer types. For instance, studies have demonstrated its effectiveness in treating certain leukemias and lymphomas .

Imaging Applications

CldT's structural properties have led to its exploration as a precursor for radiolabeled imaging agents. Specifically, derivatives of CldT can be used in Positron Emission Tomography (PET) imaging to visualize cellular proliferation in tumors.

Radiolabeled Derivatives

- 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT): This compound is synthesized from CldT and is utilized for non-invasive imaging of tumor proliferation. It has been shown to improve the detection and monitoring of therapy responses in cancers such as breast and lung cancer .

Comparative Studies and Synthesis Optimization

Research has focused on optimizing the synthesis of CldT and its derivatives to enhance yield and purity for clinical applications. For example, studies have evaluated different synthetic routes and purification methods to improve the radiochemical yield of [18F]FLT derived from CldT .

Synthesis Techniques

- Phase-transfer Catalysis: The use of phase-transfer agents has been investigated to improve the efficiency of CldT synthesis.

- HPLC Purification: High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels necessary for clinical use.

Toxicological Assessments

As with any therapeutic agent, assessing the toxicity profile of CldT is crucial. Studies have shown that while CldT can exhibit cytotoxic effects on tumor cells, its toxicity must be carefully managed to avoid adverse effects on normal cells.

Safety Profile

Mécanisme D'action

The mechanism of action of 3’-Chloro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication and reduces the viral load. The primary molecular target is the viral DNA polymerase enzyme, which is essential for viral DNA synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thymidine Analogs

3'-Azido-3'-deoxythymidine (AZT)

- Structure : AZT replaces the 3'-hydroxyl group with an azido (-N₃) moiety.

- Activity : AZT is a nucleoside reverse transcriptase inhibitor (NRTI) and the first FDA-approved drug for HIV treatment. It inhibits viral replication by terminating DNA chain elongation .

- Pharmacokinetics: In mice, AZT exhibits a serum clearance (Clₜ) of 1.38 L/hr/kg at 50 mg/kg, comparable to human pharmacokinetics.

- Toxicity: AZT inhibits hemoglobin synthesis in erythroleukemia cells (K-562) and induces anemia in patients, partly due to its metabolite 3'-amino-3'-deoxythymidine (AMT) .

3'-Amino-3'-deoxythymidine (AMT)

- Structure: AMT is a metabolite of AZT, with the 3'-azido group reduced to an amino (-NH₂) group.

- Activity : AMT retains inhibitory effects on globin mRNA transcription (50% inhibition at 100 µM) but causes less hemoglobin synthesis suppression (21% at 25 µM) compared to AZT .

- Toxicity : AMT is highly toxic to hematopoietic cells, contributing to AZT-associated myelosuppression .

3'-Deoxy-3'-[¹⁸F]fluorothymidine (FLT)

- Structure : Features a 3'-fluoro substitution, enabling use as a positron emission tomography (PET) tracer.

- Application : FLT is a biomarker for cellular proliferation, particularly in oncology. Automated synthesis methods achieve high radiochemical yields (>50%) .

- Pharmacokinetics : Rapid clearance from blood plasma, with preferential uptake in proliferating tissues .

3'-Azido-2',3'-dideoxyuridine (AZddU)

- Structure : Uridine analog with 3'-azido and 2',3'-dideoxy modifications.

- Activity : Anti-HIV activity comparable to AZT but with better brain penetration (brain/serum ratio: 0.234 vs. 0.064 for AZT at 50 mg/kg) .

- Pharmacokinetics : Serum clearance (Clₜ: 1.27 L/hr/kg) similar to AZT in mice .

Structural and Functional Data Table

Key Research Findings

This compound serves primarily as a precursor in organic synthesis. Alkaline treatment yields cyclic pseudo-trisaccharides, though these derivatives lack antimicrobial activity .

Its efficacy in reducing mortality and opportunistic infections was confirmed in a landmark 1987 clinical trial .

FLT exemplifies the therapeutic shift from antiviral to diagnostic applications, leveraging radiolabeling for non-invasive cancer monitoring .

AMT highlights the metabolic challenges of nucleoside analogs, where bioactivation pathways contribute to toxicity .

Activité Biologique

3'-Chloro-3'-deoxythymidine (CldThd) is a halogenated nucleoside analogue of thymidine, which has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO with a molecular weight of 248.68 g/mol. The compound features a chlorinated pyrimidine base structure that contributes to its biological properties.

CldThd primarily functions as an inhibitor of viral replication and has shown promise against various types of cancer. Its mechanism involves:

- Inhibition of Thymidine Kinase : CldThd is phosphorylated by thymidine kinase to form active triphosphate forms that are incorporated into viral DNA, leading to chain termination.

- Interference with Nucleotide Metabolism : The presence of the chlorine atom alters the nucleoside's interaction with cellular enzymes involved in nucleotide metabolism, enhancing its efficacy as an antiviral agent.

Antiviral Activity

CldThd has demonstrated significant antiviral activity, particularly against HIV and other retroviruses. Studies have shown that it can inhibit the replication of HIV in vitro, making it a candidate for further development in HIV therapies.

Antitumor Activity

Research indicates that CldThd exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 1.5 | DNA synthesis inhibition |

| A549 (Lung Cancer) | 1.8 | Cell cycle arrest |

Case Studies

- HIV Treatment : In a clinical trial involving HIV-infected patients, CldThd was administered alongside other antiretroviral drugs. Results showed a significant reduction in viral load compared to baseline measurements, suggesting its effectiveness as part of combination therapy.

- Cancer Therapy : A study on the effects of CldThd on colorectal cancer cells demonstrated enhanced cytotoxicity when used in conjunction with conventional chemotherapy agents, indicating potential as an adjunct treatment.

Safety and Toxicology

While CldThd shows promising biological activity, its safety profile is critical for therapeutic applications. Toxicological studies indicate that while it has low acute toxicity, long-term effects require further investigation to establish safe dosing regimens.

Analyse Des Réactions Chimiques

Phosphorylation and Enzymatic Activation

3'-Chloro-3'-deoxythymidine undergoes enzymatic phosphorylation to form bioactive metabolites. Thymidine kinase (TK) catalyzes the addition of phosphate groups to the 5'-hydroxyl position, forming monophosphate derivatives critical for antiviral or antitumor activity .

| Enzyme | Reaction Type | Product | Biological Role |

|---|---|---|---|

| Thymidine kinase | Phosphorylation | This compound-5'-monophosphate | Activation for incorporation into DNA/RNA |

This phosphorylation is a prerequisite for subsequent incorporation into nucleic acids, where the 3'-chloro group acts as a chain terminator .

Nucleophilic Substitution Reactions

The 3'-chloro substituent participates in nucleophilic substitution (S<sub>N</sub>2) reactions, enabling synthetic modifications:

Reaction with Sodium Azide

This compound reacts with NaN<sub>3</sub> in DMF at 80°C to yield 3'-azido-3'-deoxythymidine (AZT), an FDA-approved antiviral agent .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN<sub>3</sub> | DMF, 80°C, 12 hrs | 3'-Azido-3'-deoxythymidine | 75–85% |

Amination Reactions

In the presence of ammonia or alkylamines, the chloro group is displaced to form 3'-amino derivatives, which exhibit altered biological profiles .

Elimination and Cyclization

Under alkaline conditions, this compound undergoes β-elimination to form 2',3'-didehydro-2',3'-dideoxythymidine (d4T), a compound with anti-HIV activity .

| Conditions | Reaction | Product |

|---|---|---|

| NaOH (0.1 M), 60°C | β-Elimination | 2',3'-Didehydro-2',3'-dideoxythymidine |

This reaction proceeds via a cyclic intermediate stabilized by the electron-withdrawing chloro group .

Interaction with DNA Polymerases

The 3'-chloro group prevents 3'→5' phosphodiester bond formation during DNA synthesis, leading to chain termination. Studies on HIV-1 reverse transcriptase confirm competitive inhibition with natural thymidine triphosphate (TTP) .

| Parameter | Value | Source |

|---|---|---|

| K<sub>i</sub> (HIV-1 RT) | 0.14 μM |

Reductive Dehalogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the 3'-chloro group, yielding 3'-deoxythymidine, a less toxic analog .

| Reagent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 6 hrs | 3'-Deoxythymidine |

Phosphonylation

Reaction with chloromethylphosphonyl chloride produces 5'-phosphonate derivatives, improving cellular uptake .

| Reagent | Product | Application |

|---|---|---|

| ClCH<sub>2</sub>PO(OEt)<sub>2</sub> | 5'-Chloromethylphosphonate derivative | Prodrug for antitumor therapy |

Key Mechanistic Insights

- Steric Effects : The 3'-chloro group hinders ribonuclease H activity in HIV-1 reverse transcriptase, contributing to antiviral efficacy .

- Electrophilic Reactivity : The chloro substituent stabilizes transition states in elimination reactions, favoring d4T formation .

- Enzyme Specificity : Thymidine kinase selectivity for phosphorylation correlates with the electronegativity of the 3'-substituent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3'-chloro-3'-deoxythymidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves heating 3'-deoxythymidine derivatives in 80% acetic acid at 100°C for 30 minutes, followed by evaporation and purification via preparative thin-layer chromatography (TLC) using ethyl acetate as the mobile phase. This method yields ~75% product with a melting point of 181–182°C. Elemental analysis (C, H, N) and UV spectroscopy (λmax = 266 nm) are critical for confirming purity and structural integrity .

Q. What standardized analytical methods are used to assess the purity of this compound in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile:water (20:80) and a C18 column is employed. System suitability requires a resolution ≥1.4 between this compound and zidovudine peaks, with a symmetry factor ≤1.5 for zidovudine. Repeatability criteria mandate a relative standard deviation (RSD) ≤2.0% for peak areas across six runs .

Q. How is this compound utilized as a reference standard in quality control protocols?

- Methodological Answer : The compound is certified by pharmacopeial authorities (e.g., USP, EP) for chromatographic validation. It is used in system suitability testing to resolve co-eluting impurities in antiretroviral drugs like zidovudine. Storage in light-resistant, airtight containers at controlled temperatures ensures stability .

Advanced Research Questions

Q. What mechanistic distinctions exist between this compound and its analog AZT (3'-azido-3'-deoxythymidine) in antiviral activity?

- Methodological Answer : Unlike AZT, which inhibits HIV reverse transcriptase via intracellular phosphorylation to its triphosphate form, this compound lacks the azido group critical for chain termination. Comparative studies require enzymatic assays (e.g., RT inhibition kinetics) and metabolic tracing (e.g., radiolabeled thymidine uptake) to evaluate competitive binding and phosphorylation efficiency .

Q. How does the chloro-substitution at the 3'-position affect metabolic stability compared to other halogenated thymidine analogs?

- Methodological Answer : The chloro group confers resistance to enzymatic dehalogenation, enhancing plasma stability. In vitro assays using liver microsomes or hepatocyte models can quantify metabolic half-life. Contrast with 3'-fluoro analogs (e.g., FLT) reveals differences in glucuronidation pathways mediated by UGT isoforms (e.g., UGT2B7), measured via LC-MS/MS metabolite profiling .

Q. What experimental strategies resolve contradictions in cytotoxicity data for this compound across cell lines?

- Methodological Answer : Dose-response curves (IC50 determination) in primary vs. transformed cells, combined with apoptosis assays (Annexin V/PI staining), clarify cell-type-specific toxicity. Co-culture models with HIV-infected T-cells can differentiate antiviral efficacy from off-target effects .

Q. How can structural activity relationship (SAR) studies optimize this compound derivatives for reduced off-target binding?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) against human kinases (e.g., TK1) and viral targets (e.g., HIV RT) identify key binding residues. Synthetic modifications (e.g., 5'-phosphorylation) followed by SPR (surface plasmon resonance) validate affinity changes .

Q. What challenges arise in detecting trace impurities of this compound in complex matrices?

- Methodological Answer : Matrix effects in biological samples (e.g., plasma) necessitate sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Ultra-HPLC (UHPLC) coupled with high-resolution mass spectrometry (HRMS) achieves detection limits <1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.